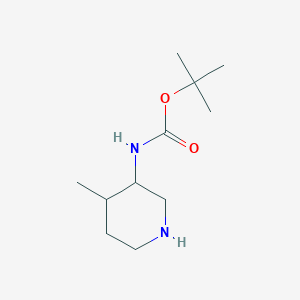

cis-3-(Boc-amino)-4-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-methylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAAVGHNGCRJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

stereoselective synthesis of cis-3-(Boc-amino)-4-methylpiperidine

An In-Depth Technical Guide to the Stereoselective Synthesis of cis-3-(Boc-amino)-4-methylpiperidine

Introduction

Substituted chiral piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] Their defined three-dimensional structure allows for precise interactions with biological targets, making stereochemical control paramount in their synthesis. This guide focuses on the , a valuable building block in drug discovery. The strategic placement of the amine and methyl groups in a cis relationship on the piperidine ring presents a significant synthetic challenge.

This document provides a detailed examination of a robust and field-proven strategy for achieving this target: the diastereoselective catalytic hydrogenation of a substituted pyridine precursor. We will explore the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Approach

The primary challenge in synthesizing the target molecule is the concurrent establishment of two stereocenters (at C3 and C4) with a cis relative configuration. A highly effective strategy is to leverage a planar, aromatic precursor, 3-amino-4-methylpyridine, and introduce the stereocenters in a single, highly controlled reduction step.

The retrosynthetic analysis reveals a two-step sequence: a final Boc-protection of the C3 amino group and a crucial stereoselective hydrogenation of the pyridine ring.

Caption: Forward synthesis workflow diagram.

Experimental Protocol: Hydrogenation

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 3-amino-4-methylpyridine (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add Platinum(IV) oxide (PtO₂, 0.05-0.10 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.2-0.5 M concentration).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol or dichloromethane.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is the crude acetate salt of cis-3-amino-4-methylpiperidine. This can be used directly in the next step or basified with a strong base (e.g., NaOH) and extracted into an organic solvent to yield the free amine.

Step 2: Boc-Protection of cis-3-Amino-4-methylpiperidine

The final step is the protection of the primary amino group with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction. [][4] Experimental Protocol: Boc-Protection

-

Dissolution: Dissolve the crude cis-3-amino-4-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (NEt₃, 1.5-2.0 eq) or N,N-diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in the same solvent dropwise to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure cis-3-(Boc-amino)-4-methylpiperidine.

Data Summary

The following table summarizes typical conditions and expected outcomes for the key synthetic step.

| Step | Reactant | Key Reagents | Solvent | Temperature | Pressure | Typical Yield | Diastereomeric Ratio (cis:trans) |

| 1. Hydrogenation | 3-Amino-4-methylpyridine | PtO₂ or Rh/C, H₂ | Acetic Acid | 25-50 °C | 50-100 psi | 85-95% | >95:5 |

| 2. Boc-Protection | cis-3-Amino-4-methylpiperidine | (Boc)₂O, NEt₃ | DCM | 0 °C to RT | N/A | >90% | N/A |

Characterization and Validation

Confirmation of the cis stereochemistry is crucial. This is typically achieved using ¹H NMR spectroscopy. The relative stereochemistry can be determined by analyzing the coupling constants and through-space interactions (NOE). For the cis isomer, the protons at C3 and C4 are in a cis relationship, which influences their respective coupling constants with adjacent protons on the ring. A definitive NOE correlation between the C3 proton and the C4 methyl group would provide strong evidence for the cis configuration.

Alternative Synthetic Strategies

While catalytic hydrogenation is a primary method, other strategies exist for accessing chiral piperidines. [5]* Chiral Pool Synthesis: Starting from enantiomerically pure materials like amino acids (e.g., L-glutamic acid) can provide access to optically active piperidines through a series of transformations. [6]* Asymmetric Synthesis: Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts using chiral ligands can yield enantioenriched piperidines directly. [7][8][9]* Chemo-enzymatic Methods: Biocatalytic approaches, such as using amine oxidases and reductases, are emerging as powerful tools for the stereoselective synthesis of chiral amines and heterocycles. [1] These methods can offer advantages in terms of enantioselectivity but may require more complex multi-step syntheses or specialized catalysts compared to the direct diastereoselective hydrogenation approach.

Conclusion

The is efficiently achieved through a robust two-step sequence. The key transformation is the diastereoselective catalytic hydrogenation of 3-amino-4-methylpyridine using a platinum or rhodium catalyst in an acidic medium, which reliably sets the required cis stereochemistry. This is followed by a standard Boc-protection of the resulting amine. The described methodology is scalable, high-yielding, and provides excellent stereocontrol, making it a valuable tool for researchers and professionals in drug development.

References

-

Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

-

Buchwald, S. L., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Rovis, T., et al. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. Available at: [Link]

-

Vicario, J. L., et al. (2013). A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Unsworth, W. P., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Yadav, J. S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Available at: [Link]

-

Gotor, V., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications. Available at: [Link]

-

Zhang, W., et al. (2022). Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process. Journal of the American Chemical Society. Available at: [Link]

-

Torok, B., et al. (2018). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthetic Communications. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine.

-

ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

-

Kumar, V., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access. Available at: [Link]

-

Pápai, I., et al. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. ACS Catalysis. Available at: [Link]

-

Pugin, B., et al. (2014). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie. Available at: [Link]

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

-

Gosselin, F., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. Available at: [Link]

- Google Patents. (2020). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

-

Snieckus, V., et al. (2009). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access. Available at: [Link]

-

ResearchGate. (2025). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Available at: [Link]

-

Wang, F., et al. (2015). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 1,3-Amino Alcohol Derivatives via a Silicon-Mediated Ring-Opening of Substituted Piperidines. Available at: [Link]

-

Conlon, D. A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cis-3-(Boc-amino)-4-methylpiperidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. Within this class of compounds, strategically substituted aminopiperidines have garnered significant attention as valuable intermediates in the synthesis of complex drug molecules. This guide provides a comprehensive technical overview of cis-3-(Boc-amino)-4-methylpiperidine, a chiral building block of increasing importance, particularly in the development of kinase inhibitors.

Section 1: Core Molecular Profile

cis-3-(Boc-amino)-4-methylpiperidine, systematically named tert-butyl (cis-4-methylpiperidin-3-yl)carbamate, is a synthetic organic compound featuring a piperidine ring substituted at the 3- and 4-positions with a Boc-protected amine and a methyl group, respectively, in a cis relative stereochemistry. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and allows for its selective removal under acidic conditions to reveal the primary amine for further functionalization.

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while the racemic form is available, the enantiomerically pure forms, particularly the (3R,4R)-isomer, are of greatest interest in pharmaceutical synthesis.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (cis-4-methylpiperidin-3-yl)carbamate | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | |

| Appearance | Typically a solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| CAS Number | Not definitively assigned for the racemic cis-isomer in searched literature. The related compound cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine has the CAS number 1187055-62-4.[2] |

Stereochemistry and Conformational Analysis

The cis stereochemical relationship between the Boc-amino group at C-3 and the methyl group at C-4 is a critical feature that dictates the molecule's three-dimensional shape and its subsequent utility in stereospecific synthesis. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of cis-3-(Boc-amino)-4-methylpiperidine, two chair conformers are possible, with the substituents occupying either axial or equatorial positions.

The conformational equilibrium will be influenced by the steric bulk of the substituents. The tert-butoxycarbonyl group is significantly larger than the methyl group. Therefore, the conformer in which the Boc-amino group occupies an equatorial position to minimize 1,3-diaxial interactions is expected to be the more stable. This conformational preference is crucial for presenting the amino and methyl groups in a specific orientation for subsequent reactions.

Caption: Conformational equilibrium of the piperidine ring.

Section 2: Synthesis and Methodologies

The synthesis of cis-3-(Boc-amino)-4-methylpiperidine, particularly in its enantiomerically pure form, is a key challenge and a focus of significant research. Several synthetic strategies have been developed, often leveraging stereoselective reactions to establish the desired cis relationship between the substituents.

General Synthetic Approach

A common strategy for the synthesis of 3,4-disubstituted piperidines involves the stereoselective reduction of a suitably substituted tetrahydropyridine or pyridinium precursor. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of the reduction.

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow.

Exemplary Experimental Protocol (Hypothetical)

The following is a representative, though not directly cited, protocol based on common synthetic transformations for related compounds.

Step 1: Synthesis of a Tetrahydropyridine Intermediate

A suitably substituted pyridine is N-benzylated and then partially reduced to the corresponding tetrahydropyridine.

Step 2: Introduction of an Amine Precursor and Stereoselective Reduction

The tetrahydropyridine can undergo a hydroboration-oxidation sequence followed by reductive amination to introduce the amine and methyl groups with the desired cis stereochemistry.

Step 3: Boc Protection

The resulting cis-3-amino-4-methylpiperidine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the final product.

Section 3: Applications in Drug Discovery and Development

The primary application of cis-3-(Boc-amino)-4-methylpiperidine lies in its use as a key intermediate in the synthesis of pharmaceutically active compounds. Its bifunctional nature, with a protected amine and a specific stereochemical configuration, makes it an ideal building block for constructing more complex molecular architectures.

Role in the Synthesis of Tofacitinib

A prominent example of the utility of a closely related derivative, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, is in the synthesis of Tofacitinib (CP-690,550).[3] Tofacitinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.[3][4] The (3R,4R)-configured piperidine moiety is crucial for the drug's binding to the active site of the JAK enzyme.[4]

The synthesis of Tofacitinib involves the coupling of the deprotected and N-methylated piperidine intermediate with a pyrrolo[2,3-d]pyrimidine core.[4] The precise stereochemistry of the piperidine building block is essential for the final drug's efficacy and safety profile.

Caption: Role in Tofacitinib synthesis.

Section 4: Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling cis-3-(Boc-amino)-4-methylpiperidine and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Section 5: Conclusion and Future Outlook

cis-3-(Boc-amino)-4-methylpiperidine and its enantiomerically pure derivatives are valuable and versatile building blocks in modern organic synthesis and medicinal chemistry. Their importance is underscored by their application in the synthesis of complex therapeutic agents like Tofacitinib. The continued development of efficient and stereoselective synthetic routes to this and related substituted piperidines will undoubtedly facilitate the discovery and development of new and improved medicines. As the demand for structurally complex and stereochemically defined drug candidates grows, the utility of such chiral building blocks is set to expand, further solidifying their role in the advancement of pharmaceutical research.

References

- Fluorochem. tert-Butyl N-[cis-4-methylpiperidin-3-yl]carbamate. [URL: https://www.fluorochem.co.uk/product/F467966]

- National Center for Biotechnology Information. tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. PubChem Compound Summary for CID 53396181. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53396181]

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. [URL: not available]

- Macmillan Group - Princeton University. Supplementary Information. [URL: https://chemistry.princeton.

- Sigma-Aldrich. tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987ed006]

- Tokyo Chemical Industry (India) Pvt. Ltd. tert-Butyl Piperidin-3-ylcarbamate. [URL: https://www.tcichemicals.com/IN/en/p/B3328]

- National Center for Biotechnology Information. Tert-butyl (cis-4-methylpiperidin-3-yl)carbamate. PubChem Compound Summary for CID 176471464. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/176471464]

- ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/4248-19-5_1HNMR.htm]

- National Center for Biotechnology Information. Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem Compound Summary for CID 723429. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/723429]

- ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [URL: https://www.researchgate.net/publication/362646272_Chemoenzymatic_Synthesis_of_tert-Butyl_3R_6R-6-methyl-piperidin-3-ylcarbamate_A_Key_Intermediate_in_Orexin_Receptor_Antagonist_and_IRAK4_Inhibitor]

- ChemicalBook. TERT-BUTYL (CIS-3-PROPYLPIPERIDIN-4-YL)CARBAMATE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61111059.htm]

- MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [URL: https://www.mdpi.com/1422-8599/2018/3/M1003/s1]

- Aqbiopharma Medical Technology (Shanghai) Co., LTD. tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate. [URL: https://www.aqbiopharma.

- BLDpharm. tert-Butyl (4-methylpiperidin-4-yl)carbamate. [URL: https://www.bldpharm.com/products/163271-08-7.html]

- BLDpharm. tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate. [URL: https://www.bldpharm.com/products/493026-47-4.html]

- Echemi. tert-butyl (1-ethylpiperidin-4-yl)carbamate. [URL: https://www.echemi.

- Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [URL: https://www.derpharmachemica.com/pharma-chemica/an-efficient-and-alternative-method-for-synthesis-of-tofacitinib.pdf]

- Supporting Information. [URL: https://www.orgsyn.org/Content/pdfs/procedures/v81p0010.pdf]

- ChemicalBook. tert-Butyl (1-cyclopentylpiperidin-4-yl)carbaMate synthesis. [URL: https://www.chemicalbook.com/synthesis/936221-73-7.htm]

- AChemBlock. cis-4-Boc-aMino-piperidine-3-carboxylic acid methyl ester 98%. [URL: https://www.achemblock.com/buy/cas/1217684-50-8.html]

- AChemBlock. cis-3-(Boc-amino)-5-(trifluormethyl)piperidine 97%. [URL: https://www.achemblock.com/buy/cas/1187055-62-4.html]

- Smolecule. Buy cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | 1217684-50-8. [URL: https://www.smolecule.com/cas-1217684-50-8.html]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. [URL: https://patents.google.

- Laibo Chem. cis-3-(Boc-amino)-4-(trifluormethyl)piperidine. [URL: not available]

Sources

- 1. Tert-butyl (cis-4-methylpiperidin-3-yl)carbamate | C22H44N4O4 | CID 176471464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3-(Boc-amino)-5-(trifluormethyl)piperidine 97% | CAS: 1187055-62-4 | AChemBlock [achemblock.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

A Technical Guide to cis-3-(Boc-amino)-4-methylpiperidine: A Key Building Block for Next-Generation Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidines in Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, featuring prominently in the molecular architecture of numerous approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. Among the vast landscape of piperidine derivatives, cis-3-(Boc-amino)-4-methylpiperidine emerges as a particularly valuable building block, offering a unique combination of stereochemistry and functionality that is highly sought after in the synthesis of complex therapeutic agents, most notably kinase inhibitors.

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and applications of cis-3-(Boc-amino)-4-methylpiperidine (CAS No. 250275-20-8), equipping researchers and drug development professionals with the critical knowledge to effectively leverage this key intermediate in their discovery and development programs.

Commercial Availability and Supplier Landscape

cis-3-(Boc-amino)-4-methylpiperidine is a specialty chemical available from a select number of suppliers who focus on providing building blocks for research and development. It is not typically stocked in large quantities by major chemical distributors, reflecting its primary use in the synthesis of high-value, complex molecules.

| Supplier | Purity | Notes |

| Apollo Scientific | ≥95% | A well-established supplier of fine chemicals for research. |

| Career Henan Chemical Co. | 99.99% | Offers high-purity grades, potentially suitable for later-stage development. |

| Accela ChemBio Inc. | Inquire | Listed in their catalog, indicating availability, potentially on a make-to-order basis. |

| Howei Pharm | Inquire | A contract manufacturing and custom synthesis provider, suggesting they can produce the compound upon request. |

Expert Insight: The availability of this compound from both catalog suppliers and custom synthesis organizations provides flexibility for researchers. For initial, small-scale studies, catalog sourcing is often the most efficient route. For larger quantities or specific purity requirements for later-stage preclinical or process development, engaging with a custom synthesis provider may be more advantageous. When evaluating suppliers, it is crucial to request a certificate of analysis (CoA) to verify the identity, purity, and stereochemical integrity of the material.

Synthesis and Characterization: A Plausible and Referenced Approach

While a specific, detailed, and publicly available synthesis protocol for cis-3-(Boc-amino)-4-methylpiperidine is not readily found in the literature, a plausible and robust synthetic route can be constructed based on established methodologies for the synthesis of related substituted piperidines. The following proposed synthesis is a logical amalgamation of well-documented chemical transformations.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for cis-3-(Boc-amino)-4-methylpiperidine.

Step-by-Step Experimental Protocol (Hypothetical and Referenced)

Step 1: Reduction of 4-methylpyridine to 4-methylpiperidine

-

Rationale: The initial step involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine. Catalytic hydrogenation is a standard and efficient method for this transformation.

-

Procedure: 4-methylpyridine is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of platinum(IV) oxide (PtO₂) is added, and the mixture is subjected to hydrogenation under pressure (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-methylpiperidine.

Step 2: N-Protection of 4-methylpiperidine

-

Rationale: To prevent undesired reactions at the piperidine nitrogen in subsequent steps, it is protected with a suitable protecting group. The benzyl group is a common choice as it is stable under a variety of reaction conditions and can be readily removed.

-

Procedure: 4-methylpiperidine is dissolved in a solvent like dichloromethane (DCM) or acetonitrile. A base such as triethylamine or potassium carbonate is added, followed by the dropwise addition of benzyl bromide. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give N-benzyl-4-methylpiperidine.

Step 3 & 4: Directed Introduction of the Amino Group and Stereoselective Reduction

-

Rationale: This is the most critical sequence for establishing the desired cis stereochemistry. A multi-step process is often required. One plausible approach involves the formation of an enamine or a related intermediate from the N-protected 4-methylpiperidone (which can be synthesized from N-benzyl-4-methylpiperidine), followed by the introduction of a nitrogen-containing functional group and subsequent stereoselective reduction. The presence of the methyl group at the 4-position will influence the stereochemical outcome of the reduction, often favoring the formation of the cis isomer when a bulky reducing agent is used or through substrate-directed hydrogenation.

-

Procedure: This is a complex step that may involve several transformations. A possible, though challenging, route could involve the α-functionalization of N-benzyl-4-methylpiperidone to introduce a nitrogen-containing substituent at the 3-position. Subsequent reduction of the resulting intermediate, for example, a ketone or imine, would need to be carefully controlled to achieve the desired cis stereochemistry. Catalytic hydrogenation with a heterogeneous catalyst can often be influenced by the existing stereocenter, leading to the desired diastereomer.

Step 5: N-Deprotection

-

Rationale: The benzyl protecting group on the piperidine nitrogen is removed to allow for subsequent functionalization or to yield the free secondary amine.

-

Procedure: The N-benzyl-cis-3-amino-4-methylpiperidine is dissolved in a solvent like ethanol or methanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenolysis, typically under a hydrogen atmosphere at atmospheric or slightly elevated pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield cis-3-amino-4-methylpiperidine.

Step 6: Boc Protection of the 3-Amino Group

-

Rationale: The final step is the protection of the newly introduced primary amino group at the 3-position with the tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

-

Procedure: cis-3-amino-4-methylpiperidine is dissolved in a suitable solvent such as DCM or a mixture of dioxane and water. A base, typically triethylamine or sodium bicarbonate, is added, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until the starting material is consumed. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography, to afford cis-3-(Boc-amino)-4-methylpiperidine.

Quality Control and Characterization

To ensure the identity, purity, and stereochemical integrity of cis-3-(Boc-amino)-4-methylpiperidine, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet at approximately 1.4 ppm), the methyl group (a doublet), and the protons on the piperidine ring. The coupling constants and chemical shifts of the protons at the 3- and 4-positions are critical for confirming the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak (or [M+H]⁺) corresponding to the molecular weight of the compound (214.32 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A chiral HPLC method may be necessary to confirm the diastereomeric purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate group.

Applications in Drug Development: A Key Scaffold for Kinase Inhibitors

The primary application of cis-3-(Boc-amino)-4-methylpiperidine in drug discovery lies in its use as a key intermediate for the synthesis of kinase inhibitors. The specific stereochemical arrangement of the amino and methyl groups on the piperidine ring provides a rigid scaffold that can be elaborated to interact with the active site of various kinases with high affinity and selectivity.

Janus Kinase (JAK) Inhibitors

A prominent example of the utility of this building block is in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases.

Caption: General workflow for the incorporation of the piperidine scaffold into a kinase inhibitor.

The deprotected cis-3-amino-4-methylpiperidine can be coupled to a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, which is a common scaffold in many JAK inhibitors. The piperidine nitrogen can then be further functionalized to complete the synthesis of the target molecule. The cis relationship between the amino and methyl groups is often crucial for achieving the desired binding conformation in the kinase active site, leading to enhanced potency and selectivity. For instance, the core structure of the FDA-approved JAK inhibitor Tofacitinib features a related 3-amino-4-methylpiperidine moiety.[1]

Expert Insight: The Boc-protected nature of the amino group is critical for a modular and efficient synthesis. It allows for the piperidine nitrogen to be functionalized first, for example, through acylation or alkylation, before the Boc group is removed to reveal the 3-amino group for subsequent coupling reactions. This strategic use of protecting groups is a fundamental principle in modern medicinal chemistry.

Conclusion

cis-3-(Boc-amino)-4-methylpiperidine is a valuable and strategically important building block for the synthesis of complex, biologically active molecules. Its commercial availability, albeit from specialized suppliers, allows for its incorporation into drug discovery programs. While a definitive, publicly available synthesis protocol is elusive, a robust and plausible synthetic route can be designed based on well-established chemical principles. The primary application of this intermediate in the development of kinase inhibitors, particularly for inflammatory and autoimmune diseases, underscores its significance in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the sourcing, synthesis, and strategic application of this key intermediate is essential for the successful advancement of next-generation therapeutics.

References

-

Changelian, P. S., et al. (2003). Prevention of Organ Allograft Rejection by a Specific Janus Kinase 3 Inhibitor. Science, 302(5646), 875-878. [Link]

Sources

A Technical Guide to cis-3-(Boc-amino)-4-methylpiperidine: Synthesis, Characterization, and Applications

Abstract: This guide provides a comprehensive technical overview of cis-3-(tert-butoxycarbonylamino)-4-methylpiperidine, a key chiral building block in modern medicinal chemistry. While a specific CAS number for this diastereomer is not readily found in public databases, this document consolidates information on its synthesis, stereocontrol, spectroscopic characterization, and applications in drug discovery, drawing from data on closely related analogs. The focus is on providing researchers, scientists, and drug development professionals with a practical understanding of the strategic importance of this substituted piperidine scaffold.

Introduction

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and advanced materials, making it the most prevalent saturated N-heterocyclic ring system in drug discovery.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, including anticancer agents, analgesics, and therapies for Alzheimer's disease.[3] The precise substitution pattern and stereochemistry of the piperidine ring are often critical for biological activity and minimizing off-target effects.

cis-3-(Boc-amino)-4-methylpiperidine is a valuable bifunctional building block that combines the conformational constraints of the piperidine ring with a protected amine and a methyl group. This specific arrangement allows for the controlled introduction of a chiral 3-amino-4-methylpiperidine moiety into larger, more complex molecules. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4][5]

Physicochemical Properties & Identifiers

| Property | Value | Source |

| Molecular Formula | C11H22N2O2 | |

| Molecular Weight | 214.30 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform. | [4] |

Synthesis & Stereocontrol

The synthesis of cis-3-amino-4-methylpiperidine derivatives requires careful control of stereochemistry. Several synthetic strategies can be employed to achieve the desired cis relationship between the amino and methyl groups.

Stereoselective Reduction

One common approach involves the stereoselective reduction of a suitable precursor, such as a 3-alkyl-4-oximinopiperidine or a 3-alkyl-4-anilinopiperidine. For instance, the reduction of imines derived from 3-alkyl-4-piperidones often yields a mixture of cis and trans diastereomers.[7] The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio. Subsequent separation of the diastereomers by column chromatography can provide the pure cis isomer.[7]

Ring Opening of Epoxides

A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate.[7] This method offers a high degree of stereocontrol, leading predominantly to the cis product.

Boc Protection

Once the desired cis-3-amino-4-methylpiperidine is obtained, the amino group can be protected with a Boc group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)2O in the presence of a suitable base, such as triethylamine or sodium hydroxide.[8][9]

Experimental Protocol: Boc Protection of an Aminopiperidine

-

Dissolve the aminopiperidine derivative in a suitable solvent, such as ethanol or dichloromethane.[9]

-

Cool the solution in an ice bath to 0-10 °C.[9]

-

Slowly add di-tert-butyl dicarbonate ((Boc)2O) to the stirred solution.[9]

-

If necessary, add a base (e.g., aqueous sodium hydroxide) dropwise to maintain a basic pH.[9]

-

Allow the reaction to stir for several hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Caption: General synthetic workflow for cis-3-(Boc-amino)-4-methylpiperidine.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and relative stereochemistry of cis-3-(Boc-amino)-4-methylpiperidine.

-

¹H NMR: The relative cis stereochemistry can often be determined from the coupling constants and chemical shifts of the protons on the piperidine ring. In the cis isomer, the proton at C3 and the proton at C4 are expected to have a specific coupling pattern that differs from the trans isomer.

-

¹³C NMR: The number of unique carbon signals will correspond to the number of non-equivalent carbons in the molecule. The chemical shifts of the carbons in the piperidine ring will be influenced by the substituents and their stereochemical arrangement.

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the Boc group (around 1680-1700 cm⁻¹), and C-H stretches of the alkyl groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (214.30 g/mol ), as well as characteristic fragmentation patterns, such as the loss of the tert-butyl group.

Applications in Drug Development

Substituted piperidines are essential building blocks in the synthesis of a wide range of pharmaceutical compounds.[2][4] The cis-3-(Boc-amino)-4-methylpiperidine scaffold is particularly useful for introducing a constrained diamine synthon into potential drug candidates.

-

Enzyme Inhibitors: The specific stereochemistry and functionality of this building block can be crucial for binding to the active site of enzymes. For example, derivatives of 3-aminopiperidine are used in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[5]

-

Receptor Ligands: The piperidine ring can serve as a scaffold to correctly orient functional groups for interaction with G-protein coupled receptors (GPCRs) and other cell surface receptors.

-

Antiviral and Antibacterial Agents: Piperidine derivatives have shown activity against a variety of pathogens, including HIV and various bacteria.[3][10]

-

Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring allows for penetration of the blood-brain barrier, making its derivatives suitable candidates for CNS-acting drugs.

Caption: Utilization of the scaffold in a typical drug discovery workflow.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

-

Safety: May cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

cis-3-(Boc-amino)-4-methylpiperidine is a strategically important chiral building block for the synthesis of complex, biologically active molecules. While a specific CAS number may be elusive, a thorough understanding of its synthesis, stereocontrol, and characterization is essential for its effective use in drug discovery and development. The methodologies and applications discussed in this guide provide a foundation for researchers to leverage the unique structural features of this valuable piperidine derivative.

References

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem. (n.d.). Retrieved from [Link]

-

Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem. (n.d.). Retrieved from [Link]

-

Cas 73874-95-0,4-N-BOC-Aminopiperidine - LookChem. (n.d.). Retrieved from [Link]

-

tert-Butyl (cis-4-methylpiperidin-3-yl)carbamate | C22H44N4O4 | CID 176471464 - PubChem. (n.d.). Retrieved from [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019, November 19). Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]

-

4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. (n.d.). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

-

1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem. (n.d.). Retrieved from [Link]

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Retrieved from [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024, June 26). Retrieved from [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Tert-butyl (cis-4-methylpiperidin-3-yl)carbamate | C22H44N4O4 | CID 176471464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | 1217684-50-8 [smolecule.com]

- 9. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

The Strategic Deployment of cis-3-(Boc-amino)-4-methylpiperidine: A Chiral Building Block for Advanced Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of approved therapeutics.[1][2] Achieving precise control over the three-dimensional arrangement of substituents on this saturated heterocycle is paramount for optimizing pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide delves into the synthesis, characterization, and strategic application of a highly valuable chiral building block: cis-3-(Boc-amino)-4-methylpiperidine. With a particular focus on its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, this document provides researchers, chemists, and drug development professionals with a comprehensive understanding of its utility and the nuanced stereochemical considerations that underpin its efficacy.

Introduction: The Imperative of Stereochemistry in Piperidine Scaffolds

Saturated heterocyclic rings, such as piperidine, are prized in drug design for their ability to confer favorable properties like improved solubility and metabolic stability while providing a three-dimensional framework for precise ligand-receptor interactions.[2] Unlike flat aromatic rings, substituted piperidines can project functional groups into specific vectors in space, enabling highly selective engagement with biological targets. The relative and absolute stereochemistry of these substituents is not a trivial detail; it is often the critical determinant of a compound's therapeutic window.

The cis-3-amino-4-methylpiperidine core is a particularly compelling motif. The defined spatial relationship between the amine and the methyl group can profoundly influence binding affinity and selectivity. The Boc (tert-butoxycarbonyl) protecting group on the amine offers a stable yet readily cleavable handle, allowing for sequential, controlled elaboration of the molecule, a necessity in multi-step synthetic campaigns.

Stereoselective Synthesis: Mastering the cis Configuration

The primary challenge in synthesizing cis-3-(Boc-amino)-4-methylpiperidine lies in the diastereoselective and enantioselective construction of the two contiguous stereocenters (C3 and C4). Several strategies have been developed, with the asymmetric hydrogenation of a pyridine-derived precursor emerging as a robust and scalable method.

The Asymmetric Hydrogenation Pathway

This strategy is predicated on the ability to set the desired stereochemistry through a catalyzed hydrogenation reaction on a prochiral olefin precursor. The causality behind this approach is the use of a chiral phosphine ligand complexed to a rhodium or ruthenium catalyst, which creates a chiral environment that directs the delivery of hydrogen to one face of the double bond, thereby establishing the cis relationship between the nascent amine and the existing methyl group.

A representative workflow for this synthesis is outlined below. The key to its success is the high degree of stereocontrol exerted by the chiral catalyst in the hydrogenation step.

Diagram 1: Asymmetric Hydrogenation Workflow. A logical flow for the synthesis of the target chiral building block.

Expert Insight: The choice of the N-benzyl group is strategic; it activates the pyridine ring for partial reduction and can be cleanly removed under standard hydrogenolysis conditions without affecting the acid-labile Boc group. The partial reduction with a hydride source like sodium borohydride generates the critical tetrahydropyridine intermediate, which is the substrate for the key asymmetric hydrogenation. The selection of the chiral ligand (e.g., a Josiphos or Walphos type ligand) is crucial for achieving high diastereoselectivity and enantioselectivity in this step.[3][4][5][6]

Alternative Synthetic Approaches

Other reported strategies include diastereoselective reductions of N-substituted 4-methylpiperidin-3-ones and ring-opening reactions of epoxides. For instance, a facile approach for related cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine.[7] While effective, these methods can sometimes yield mixtures of diastereomers requiring challenging separation, making the asymmetric hydrogenation route often preferable for its superior control and scalability.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the chiral building block. Below is a summary of expected and reported data for tert-butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate and its close derivatives.

| Property | Value/Description |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | Typically the (3R,4R) or (3S,4S) enantiomer |

| ¹H NMR (CDCl₃, 500 MHz) | Expected signals: δ ~3.8 (m, 1H), ~3.3 (m, 2H), ~1.8-1.9 (m, 4H), 1.46 (s, 9H, Boc), ~0.9 (d, 3H, Me). Note: Exact shifts and multiplicities can vary. Data is representative of similar Boc-protected piperidines.[3] |

| ¹³C NMR (CDCl₃, 126 MHz) | Expected signals: δ ~155 (C=O), ~79 (Boc quat. C), ~55 (CH-N), ~46 (CH₂-N), ~42 (CH-Me), ~35 (CH₂), ~28 (Boc Me), ~15 (Me). Note: Data is representative of similar Boc-protected piperidines.[3] |

Application in Drug Discovery: The Synthesis of Tofacitinib

The most prominent application of cis-3-(Boc-amino)-4-methylpiperidine is as a pivotal intermediate in the synthesis of Tofacitinib , a potent Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases like rheumatoid arthritis.[1][2] The specific stereochemistry of the piperidine core is critical for Tofacitinib's activity and selectivity profile.

The synthesis requires a derivative, (3R,4R)-N,4-dimethylpiperidin-3-amine, which is readily prepared from the title building block.

Protocol: From Chiral Building Block to Tofacitinib Core

The following protocol outlines the conversion of the Boc-protected building block to the key methylated amine intermediate used in the final coupling step to produce Tofacitinib. This process demonstrates the utility of the Boc group in a synthetic campaign.

Step 1: Reductive Amination (N-Methylation)

-

To a solution of tert-butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as methanol, add aqueous formaldehyde (1.1 eq).

-

Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) or conduct catalytic hydrogenation with Pd/C and H₂.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by quenching excess reducing agent and extracting the product into an organic solvent. Purify by column chromatography to yield tert-butyl ((3R,4R)-1,4-dimethylpiperidin-3-yl)carbamate.

Step 2: Boc Deprotection

-

Dissolve the N-methylated intermediate from Step 1 in a solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.

-

Monitor the reaction for the complete removal of the Boc group.

-

Upon completion, concentrate the reaction mixture under reduced pressure. Neutralize with a base (e.g., aq. NaOH or NaHCO₃) and extract the free amine product, (3R,4R)-1,4-dimethylpiperidin-3-amine, which is the direct precursor for the final coupling step.

Diagram 2: Incorporation into the Tofacitinib Synthesis. A workflow showing the conversion of the building block to a key drug precursor.

Causality in Action: The Boc group serves its purpose perfectly here. It is stable to the reductive amination conditions used for N-methylation but is easily removed under acidic conditions that would not affect other parts of the molecule. This orthogonal protecting group strategy is fundamental to modern organic synthesis, enabling the selective modification of multifunctional molecules. The (3R,4R) stereochemistry, locked in during the earlier asymmetric hydrogenation, is carried through to the final active pharmaceutical ingredient, where it is essential for binding to the ATP-binding pocket of the Janus kinase enzyme.[8]

Conclusion

cis-3-(Boc-amino)-4-methylpiperidine is more than just a chemical intermediate; it is a testament to the power of stereocontrolled synthesis in modern drug discovery. Its value is exemplified by its critical role in the production of Tofacitinib, where the precise cis orientation of its substituents is non-negotiable for therapeutic efficacy. The asymmetric hydrogenation route provides a scalable and highly selective method for its preparation, showcasing how catalytic science can solve complex synthetic challenges. For researchers in medicinal chemistry, this building block represents a reliable and strategically vital component for the construction of sophisticated, three-dimensional pharmacophores designed to meet the demands of today's challenging biological targets.

References

-

Babu, N. C. et al. (2010). Synthesis of tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. Referenced in crystal structure data. [Link]

-

Macmillan, D. W. C., et al. (2016). Supplementary Information for Nature Publication. Princeton University. Provides representative NMR and characterization data for various substituted piperidines. [Link]

-

List, B., et al. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Provides general procedures for reactions involving Boc-protected amines. [Link]

-

Qu, B., et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development, 25(3), 583–590. [Link]

-

ResearchGate. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Request PDF. [Link]

-

Synfacts. (2021). Synthesis of cis-Aminopiperidine by Asymmetric Hydrogenation. Thieme Chemistry. [Link]

-

Ribeiro, C. J. A., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(15), 4523. [Link]

-

Loidreau, G., et al. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. International Journal of Molecular Sciences, 22(19), 10455. [Link]

-

Flanagan, M. E., et al. (2017). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 60(18), 7637–7657. [Link]

-

Gil, L. F., et al. (2014). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | 1217684-50-8 [smolecule.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1 - iChemical [ichemical.com]

- 7. calpaclab.com [calpaclab.com]

- 8. tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of cis-3-(Boc-amino)-4-methylpiperidine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone of drug design. This technical guide delves into the specific potential of a uniquely substituted piperidine, cis-3-(Boc-amino)-4-methylpiperidine, a building block of significant interest in the development of targeted therapies. We will explore its structural and conformational nuances, its pivotal role in the synthesis of key therapeutic agents, particularly Janus Kinase (JAK) inhibitors, and provide detailed synthetic and analytical protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

The therapeutic efficacy of piperidine-containing drugs is often intrinsically linked to the stereochemistry of their substituents. The cis or trans relationship between functional groups can profoundly influence a molecule's three-dimensional shape, thereby dictating its binding affinity and selectivity for a biological target. The cis-3-(Boc-amino)-4-methylpiperidine scaffold presents a compelling case study in the strategic use of stereochemical control. The cis relationship between the 3-amino and 4-methyl groups restricts the conformational landscape of the piperidine ring, offering a more rigid and predictable presentation of these key functionalities for interaction with a protein's active site. This inherent conformational constraint can be a significant advantage in drug design, reducing the entropic penalty upon binding and potentially enhancing potency and selectivity.

Conformational Analysis: The Structural Basis of a Privileged Scaffold

The conformational behavior of substituted piperidines is a well-studied area, with the chair conformation being the most stable. In the case of cis-3-(Boc-amino)-4-methylpiperidine, two chair conformations are possible, and their relative energies dictate the predominant shape of the molecule in solution. The substituents can occupy either axial or equatorial positions. Generally, bulky substituents like the Boc-amino and methyl groups prefer to be in the more sterically favorable equatorial position to minimize 1,3-diaxial interactions.

For cis-3,4-disubstituted piperidines, the lowest energy conformation is typically a chair form where both substituents occupy equatorial positions. This arrangement minimizes steric strain and provides a stable, predictable three-dimensional structure that is crucial for molecular recognition by a biological target. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the preferred conformation of piperidine derivatives in solution by analyzing the coupling constants of the ring protons.

Logical Diagram: Conformational Equilibrium of cis-3-(Boc-amino)-4-methylpiperidine

Caption: Predominant diequatorial conformation of the piperidine ring.

Key Application: The Role in Janus Kinase (JAK) Inhibitors

A prominent and highly successful application of the cis-3-amino-4-methylpiperidine scaffold is in the synthesis of Tofacitinib (Xeljanz®), a Janus Kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases. Tofacitinib's chemical structure is (3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl) amino)piperidin-1-yl)-3-oxopropanenitrile). The core of this molecule features the (3R,4R)-4-methyl-3-(methylamino)piperidine moiety, which is derived from the cis-3-amino-4-methylpiperidine scaffold.

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for signaling pathways of numerous cytokines involved in inflammation and immune responses. Tofacitinib functions by inhibiting these kinases, thereby modulating the immune system.

The cis stereochemistry of the 3-amino and 4-methyl groups on the piperidine ring of Tofacitinib is critical for its activity. This specific arrangement orients the methylamino group and the pyrrolo[2,3-d]pyrimidine core in a precise manner to fit into the ATP-binding site of the JAK enzymes. Modification of this piperidine linker has been a key strategy in the development of other selective JAK inhibitors.

Workflow Diagram: Role of the Scaffold in Tofacitinib Synthesis

Caption: Synthetic pathway from the core scaffold to Tofacitinib.

Synthesis and Methodologies

The stereoselective synthesis of cis-3-(Boc-amino)-4-methylpiperidine is a key challenge that has been addressed through various innovative routes. A facile and effective approach involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate.

Experimental Protocol: Synthesis via Epoxide Ring Opening

This protocol is adapted from methodologies described in the literature.

Step 1: Epoxidation of N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine

-

Dissolve N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature for 4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-3-methyl-3,4-epoxi-piperidine.

Step 2: Regioselective Ring Opening with an Amine Nucleophile

-

Dissolve the epoxide from Step 1 (1.0 eq) in a suitable solvent such as methanol.

-

Add the desired amine nucleophile (e.g., ammonia or a protected amine equivalent) in excess.

-

Heat the reaction mixture in a sealed tube at 80-100 °C for 12-24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting cis-3-amino-4-methylpiperidine derivative by column chromatography.

Step 3: Boc Protection

-

Dissolve the purified amine from Step 2 (1.0 eq) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).

-

Stir the mixture vigorously at room temperature for 12-16 hours.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain cis-3-(Boc-amino)-4-methylpiperidine.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various conditions and its facile removal under acidic conditions.

Protocol: Acid-Catalyzed Boc Deprotection

-

Dissolve the N-Boc protected piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (4M, 5-10 eq).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base to yield the free amine.

Structure-Activity Relationship (SAR) Insights

The development of Tofacitinib and related JAK inhibitors has provided valuable insights into the structure-activity relationships of the cis-3-amino-4-methylpiperidine scaffold.

| Moiety | Modification | Impact on Activity | Reference |

| Piperidine Ring | Replacement with a cyclobutyl linker | Maintained JAK1 potency and improved selectivity | |

| 4-Methyl Group | Removal or modification | Can affect binding affinity and selectivity profile | |

| 3-Amino Group | Alteration of the linker to the heterocycle | Significantly impacts potency and selectivity |

These studies underscore the importance of the rigidified cis-3,4-disubstituted piperidine core in presenting the key pharmacophoric elements in an optimal orientation for binding to the JAK kinase domain. Even subtle changes to this scaffold can lead to significant alterations in the biological activity profile.

Future Perspectives and Conclusion

The cis-3-(Boc-amino)-4-methylpiperidine scaffold, exemplified by its critical role in the structure of Tofacitinib, represents a powerful tool in the medicinal chemist's arsenal. Its conformationally constrained nature provides a robust platform for the design of potent and selective inhibitors for a variety of protein targets. The synthetic accessibility of this building block, coupled with the deep understanding of its role in molecular recognition, ensures its continued relevance in future drug discovery efforts.

Beyond JAK inhibitors, this scaffold holds potential for application in other therapeutic areas where precise spatial orientation of functional groups is paramount for activity. As our ability to rationally design drugs with improved efficacy and safety profiles advances, the strategic use of stereochemically defined building blocks like cis-3-(Boc-amino)-4-methylpiperidine will undoubtedly play an increasingly important role.

References

-

Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. Available at: [Link]

-

Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

-

Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. Available at: [Link]

-

Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. PubMed. Available at: [Link]

-

Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. ResearchGate. Available at: [Link]

-

Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. ACS Publications. Available at: [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. Available at: [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

-

Tofacitinib. PubChem. Available at: [Link]

-

Molecular dissection of Janus kinases as drug targets for inflammatory diseases. Frontiers in Immunology. Available at: [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

The conformational preferences of cis-3-fluoro-4-methylpiperidine (3)... ResearchGate. Available at: [Link]

A Technical Guide to the Stereochemistry of cis-3-Amino-4-methylpiperidine

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of approved pharmaceutical agents.[1] Its conformational flexibility and the stereochemical arrangement of its substituents critically influence molecular shape, physicochemical properties, and ultimately, biological activity.[2] This guide provides an in-depth analysis of the stereochemistry of cis-3-amino-4-methylpiperidine, a representative disubstituted piperidine. We will explore the fundamental principles of its isomeric and conformational landscape, detail the analytical methodologies required for unambiguous stereochemical assignment, and provide actionable protocols for researchers in drug discovery and development.

Introduction: The Central Role of Stereochemistry in Piperidine Scaffolds

Chiral piperidine structures are prevalent in active pharmaceuticals, offering a powerful strategy to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[1] The three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like enzymes and receptors. Consequently, different stereoisomers of a drug can exhibit profoundly different pharmacological and toxicological effects.[3] Understanding and controlling the stereochemistry of substituted piperidines like cis-3-amino-4-methylpiperidine is therefore not an academic exercise, but a prerequisite for rational drug design and development.[4]

Isomeric Landscape of 3-Amino-4-methylpiperidine

A 3,4-disubstituted piperidine possesses two stereogenic centers (at C3 and C4), leading to a maximum of four possible stereoisomers (two pairs of enantiomers). The terms cis and trans describe the relative configuration of the substituents.

-

Cis Isomers: The amino and methyl groups are on the same face of the piperidine ring. This relative configuration corresponds to a pair of enantiomers: (3R, 4R)-3-amino-4-methylpiperidine and (3S, 4S)-3-amino-4-methylpiperidine .

-

Trans Isomers: The amino and methyl groups are on opposite faces of the ring. This configuration also corresponds to a pair of enantiomers: (3R, 4S)-3-amino-4-methylpiperidine and (3S, 4R)-3-amino-4-methylpiperidine .

The focus of this guide is the cis diastereomer. It is crucial to recognize that a sample of "cis-3-amino-4-methylpiperidine" is, by default, a racemic mixture of the (3R, 4R) and (3S, 4S) enantiomers unless it has been subjected to chiral resolution.

Caption: Isomeric relationships of 3-amino-4-methylpiperidine.

Conformational Analysis: Dictating Molecular Shape

The piperidine ring adopts a low-energy chair conformation, analogous to cyclohexane. Substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[5] Larger A-values indicate a stronger preference for the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions.[6]

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 - 1.8[6][7] |

| -NH₂ (Amino) | 1.2 - 1.8[7] |

| -NH₃⁺ (Ammonium) | 1.9[7] |

| In non-hydrogen-bonding solvents. The effective size can vary. |

For cis-3-amino-4-methylpiperidine, the ring can exist in two rapidly interconverting chair conformations.

-

Conformer A: 3-amino (axial) and 4-methyl (equatorial).

-

Conformer B: 3-amino (equatorial) and 4-methyl (axial).

Given that the A-values for methyl and amino groups are comparable, with the methyl group often considered slightly bulkier, Conformer A (axial-amino, equatorial-methyl) is predicted to be the more stable and thus the major conformer at equilibrium. This arrangement places the bulkier methyl group in the more favorable equatorial position, minimizing destabilizing 1,3-diaxial interactions.

Caption: Chair-flip equilibrium for cis-3-amino-4-methylpiperidine.

Experimental Workflow for Stereochemical Characterization

A multi-faceted approach, combining spectroscopic and chromatographic techniques, is essential for the complete and unambiguous assignment of both relative (cis/trans) and absolute (R/S) stereochemistry.

Caption: Logical workflow for complete stereochemical determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assigning Relative Stereochemistry

NMR is the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution.[8] For cis-3-amino-4-methylpiperidine, specific 1D and 2D NMR experiments are key.

-

¹H NMR & J-Coupling: The coupling constant (J-value) between the protons on C3 (H3) and C4 (H4) is highly diagnostic. The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds.

-

In the major conformer (3-ax-NH₂, 4-eq-CH₃), the relationship between H3 and H4 is axial-equatorial (Jax-eq).

-

In the minor conformer (3-eq-NH₂, 4-ax-CH₃), the relationship is equatorial-axial (Jeq-ax).

-

Both axial-equatorial and equatorial-axial couplings are typically small (2-5 Hz). In contrast, a trans isomer would show a large diaxial coupling (Jax-ax ≈ 10-13 Hz) in its diequatorial conformation, providing a clear distinction.[9]

-

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects protons that are close in space (< 5 Å), providing definitive proof of relative configuration.[10] In the major conformer of the cis isomer, key NOE correlations are expected:

-

Between the axial amino group (or its proton) and the axial protons at C2 and C6.

-

Between the equatorial methyl group and the equatorial protons at C5 and the axial proton at C3. The presence of these through-space correlations provides unambiguous evidence for the cis relationship.[11]

-

Chiral High-Performance Liquid Chromatography (HPLC): Separation of Enantiomers

To resolve the racemic cis mixture into its individual (3R, 4R) and (3S, 4S) enantiomers, chiral HPLC is the method of choice.[3][12]

-